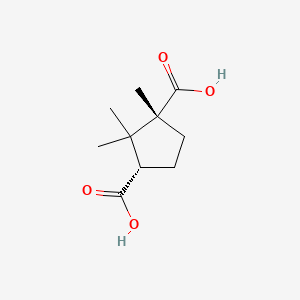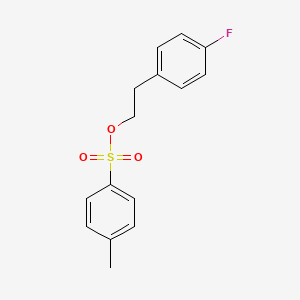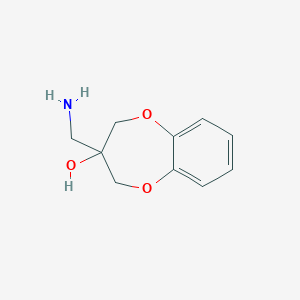
d-Camphoric acid
Descripción general
Descripción
(+/-)-Camphoric acid is a dicarboxylic acid.
Mecanismo De Acción
Target of Action
It has been suggested that d-camphoric acid may interact with lysosomal membranes . The lysosome is a cellular organelle involved in the breakdown and recycling of cellular waste products.
Mode of Action
It is known to be a chiral compound, which means it can exist in two forms that are mirror images of each other . This chirality can influence how the compound interacts with its targets. More research is needed to elucidate the specific interactions between this compound and its targets.
Biochemical Pathways
Given its potential interaction with lysosomal membranes , it may influence pathways related to cellular waste processing and recycling
Pharmacokinetics
It is known to be soluble in hot water, ethanol, ether, and glycerin, but insoluble in chloroform . This suggests that it may have good bioavailability when administered orally or topically.
Result of Action
It has been suggested that this compound may have anticancer activity . This could potentially be due to its interactions with lysosomal membranes, which could disrupt the function of cancer cells. More research is needed to confirm these effects and understand their underlying mechanisms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its solubility can be affected by the temperature and pH of its environment . Additionally, its chirality can influence its interactions with other molecules and its overall efficacy . More research is needed to understand how these and other environmental factors influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of d-Camphoric acid are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of a chiral covalent organic framework (CCOF) for selective adsorption of amino acid enantiomers
Cellular Effects
It has been reported that camphoric acid stimulates osteoblast differentiation and induces glutamate receptor expression . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound can induce the expression of NMDAR1, GluR3/4, and mGluR8 . This suggests that this compound may exert its effects at the molecular level through binding interactions with these biomolecules and possibly through enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been used in the synthesis of a chiral covalent organic framework (CCOF) for the selective adsorption of amino acid enantiomers . This suggests that this compound may have long-term effects on cellular function observed in in vitro studies.
Metabolic Pathways
It is known that this compound can induce the expression of NMDAR1, GluR3/4, and mGluR8 , suggesting that it may interact with these enzymes or cofactors and possibly affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that this compound can induce the expression of NMDAR1, GluR3/4, and mGluR8 , suggesting that it may interact with these transporters or binding proteins and possibly affect its localization or accumulation.
Subcellular Localization
It is known that this compound can induce the expression of NMDAR1, GluR3/4, and mGluR8 , suggesting that it may be directed to specific compartments or organelles where these proteins are located.
Propiedades
IUPAC Name |
1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPHULWDVZXLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870483 | |
| Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-Camphoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.4 mg/mL at 20 °C | |
| Record name | (±)-Camphoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
560-05-4, 5394-83-2, 19889-42-0, 306279-95-8 | |
| Record name | cis-(1)-Camphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Camphoric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC126460 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-(±)-camphoric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Camphoric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-Camphoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 - 203 °C | |
| Record name | (±)-Camphoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of d-camphoric acid?
A1: this compound has the molecular formula C10H16O4 and a molecular weight of 198.22 g/mol.
Q2: How can I confirm the presence of this compound in a sample?
A2: Various spectroscopic techniques can be employed to characterize this compound. Infrared (IR) spectroscopy reveals characteristic peaks corresponding to carboxylic acid functional groups (C=O and O–H stretches). [, , ]
Q3: Is this compound stable under hydro(solvo)thermal conditions?
A3: Yes, this compound demonstrates excellent stability under hydro(solvo)thermal conditions, making it a suitable building block for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. [, , ]
Q4: Can this compound induce chirality in metal-organic frameworks?
A4: Yes, as a chiral molecule, this compound can induce chirality in MOFs, leading to the formation of homochiral materials with potential applications in enantioselective processes. [, , , ]
Q5: What are the advantages of using this compound in the construction of luminescent materials?
A5: The incorporation of this compound into lanthanide-based MOFs has been shown to enhance their luminescent properties, potentially due to its ability to sensitize lanthanide ion emissions. [, ]
Q6: Does this compound possess intrinsic catalytic activity?
A6: While this compound itself may not exhibit strong catalytic activity, its incorporation into MOFs can create chiral environments suitable for enantioselective catalysis. []
Q7: Have there been computational studies on this compound and its complexes?
A7: Yes, density functional theory (DFT) calculations have been employed to investigate the molecular conformations of this compound and its coordination modes in metal complexes. []
Q8: How do structural modifications of this compound influence the properties of its metal complexes?
A8: Studies indicate that the coordination modes and framework structures of this compound-based MOFs can be influenced by the choice of auxiliary ligands with different coordination positions and conformations. [, , ]
Q9: What is the thermal stability of this compound-based MOFs?
A9: this compound-based MOFs often exhibit high thermal stability, with some retaining their structural integrity at temperatures exceeding 300°C. [, ]
Q10: Can this compound be used to prepare enantioselective stationary phases for chromatography?
A10: Yes, this compound and its derivatives have been successfully employed in the development of chiral stationary phases for gas chromatography, demonstrating excellent enantioseparation capabilities for a variety of racemic mixtures. [, , ]
Q11: Are there alternative synthesis routes to this compound?
A11: While this compound is traditionally derived from natural camphor, researchers have explored alternative synthetic routes, including the use of readily available starting materials and environmentally benign reaction conditions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















